molecular formula C22H16F2N4O3 B14974359 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B14974359
M. Wt: 422.4 g/mol
InChI Key: NGLBTZCPEFEXKF-UHFFFAOYSA-N
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Description

2-(3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a pyrido[3,2-d]pyrimidine derivative featuring dual fluorinated aromatic substituents (4-fluorobenzyl and 4-fluorophenyl) linked via an acetamide bridge. The pyrido-pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or anticancer activity due to its structural mimicry of purine bases .

Properties

Molecular Formula

C22H16F2N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16F2N4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29)

InChI Key

NGLBTZCPEFEXKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)N=C1

Origin of Product

United States

Biological Activity

The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H18F2N4O4\text{C}_{21}\text{H}_{18}\text{F}_2\text{N}_4\text{O}_4

This structure features a pyrido-pyrimidine core with fluorinated aromatic substituents, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent and an anticancer drug.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown enhanced activity against Gram-positive bacteria compared to Gram-negative strains. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Key Findings:

  • Compounds similar in structure have demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a crucial enzyme for DNA synthesis in bacteria and cancer cells .
  • The presence of fluorine atoms in the structure enhances lipophilicity, aiding in cellular penetration and increasing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound is primarily linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. The target enzymes include polo-like kinase 1 (Plk1), which is overexpressed in various cancers.

Research Insights:

  • Inhibitors designed from similar scaffolds have shown promising results with IC50 values indicating potent activity against cancer cell lines .
  • The compound's ability to induce apoptosis in cancer cells has been noted, attributed to its interaction with multiple cellular pathways involved in cell cycle regulation.

Case Studies and Experimental Data

Several studies have reported on the synthesis and biological evaluation of related compounds:

StudyCompoundActivityIC50 Value
Ahsan et al. (2013)1,3,4-Oxadiazole derivativesAntimicrobial0.47 - 1.4 µM
Du et al. (2015)Pyrimidine derivativesAnticancer (TS inhibition)90 µM
Recent Study (2020)Fluorinated pyrimidinesPlk1 inhibition2.92 - 3.90 µM

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: Targeting key enzymes such as thymidylate synthase and polo-like kinase.
  • Cell Membrane Interaction: Enhanced lipophilicity allows better penetration into bacterial and cancer cells.
  • Apoptotic Pathways: Inducing programmed cell death in malignant cells through various signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The thioether analogue () replaces the oxygen atom in the pyrimidine ring with sulfur, which may alter electronic properties and binding affinity due to increased polarizability and steric bulk .
  • The chromenone-pyrazolo-pyrimidine hybrid () introduces a fused chromenone system, likely enhancing π-π stacking interactions in hydrophobic enzyme pockets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
Target Compound* ~428.4 (estimated)
Thioether Analogue 452.47 Low (predicted)
Chromenone-Pyrazolo-pyrimidine 571.20 302–304 Poor (high MP)
DMSO-solvated Iodinated Derivative 693.53 Soluble in DMSO

*Estimated using similar compounds. Notable Trends:

  • The chromenone derivative exhibits a high melting point (302–304°C), suggesting strong crystalline packing forces, which may correlate with low aqueous solubility .
  • The DMSO-solvated compound () highlights the role of solvation in enhancing solubility for in vitro assays .

Computational Studies

highlights the use of density functional theory (DFT) to compare electronic properties of acetamide derivatives. Key findings applicable to the target compound include:

  • Acetamide conformation : Substituents on the phenyl ring influence torsional angles, affecting binding to target proteins .

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